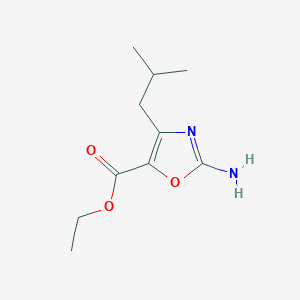

Ethyl 2-amino-4-(2-methylpropyl)-1,3-oxazole-5-carboxylate

Description

Properties

Molecular Formula |

C10H16N2O3 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

ethyl 2-amino-4-(2-methylpropyl)-1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C10H16N2O3/c1-4-14-9(13)8-7(5-6(2)3)12-10(11)15-8/h6H,4-5H2,1-3H3,(H2,11,12) |

InChI Key |

PGFSMZUMSVXTCI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)N)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Overview

This method involves the formation of the oxazole ring via cyclodehydration of amino acid derivatives, particularly amino acids bearing ester functionalities, with acylating agents such as chloroacetyl derivatives.

Typical Procedure

- Starting Materials: Amino acid derivatives (e.g., amino acids with ester groups), acylating agents (e.g., 2-chloroacetyl acetic ester).

- Reaction Conditions:

- Solvent: Ethanol or acetone.

- Catalyst: DMT-MM (dimethylmethylimidazolium chloride) or other coupling agents.

- Temperature: 40–70°C.

- Duration: 2–8 hours.

Process Steps

- N-Acylation: The amino acid derivative reacts with an acylating agent (e.g., 2-chloroacetyl acetic ester) in the presence of a coupling reagent such as DMT-MM to form an N-acyl intermediate.

- Cyclodehydration: Under mild heating, intramolecular cyclization occurs, resulting in the formation of the oxazole ring.

- Work-up: The reaction mixture is poured into water, pH adjusted to neutral or slightly basic (pH 9–10), then extracted with organic solvents like dichloromethane.

- Purification: The crude product is purified via filtration, washing, and vacuum drying.

Research Data

- The process yields high purity (>98%) with reaction times of approximately 2–8 hours.

- The key to success is controlling the temperature and pH, which influences cyclization efficiency.

Thiazole and Oxazole Ring Formation via Thioamide Intermediates

Overview

This approach involves the synthesis of heterocycles from thioamide precursors, which can be oxidized or cyclized under specific conditions.

Methodology

- Starting Materials: Thioamides derived from amino acids or related compounds.

- Reagents: Thiourea, sodium carbonate, and acyl chlorides.

- Reaction Conditions:

- Solvent: Ethanol or acetonitrile.

- Temperature: 40–70°C.

- Duration: 5–6 hours.

Process Steps

- Formation of Thioamide: Amino acids or amino acid derivatives are converted into thioamides via reaction with thiourea.

- Cyclization: The thioamide reacts with acyl chlorides (e.g., 2-chloroacetyl acetic ester) under basic conditions, promoting cyclization to form the oxazole ring.

- Work-up: The mixture is cooled, filtered, and the product is isolated by washing and vacuum drying.

Research Data

- This method offers a straightforward route with yields exceeding 95%.

- The process benefits from mild reaction conditions and readily available reagents.

One-Pot Synthesis via N-Acylation and Cyclodehydration

Overview

A streamlined, one-pot process involves simultaneous N-acylation of amino acids and subsequent cyclodehydration to form the oxazole core, often optimized for industrial scalability.

Procedure

- Reagents: Ethyl acetate, thiocarbamide, sodium carbonate, 2-chloroacetyl acetic ester.

- Conditions:

- Ethanol as solvent with a concentration of 10–35%.

- Temperature: 40–70°C.

- Reaction time: 5–6 hours.

Step-by-step

- Preparation of Reaction Mixture: Ethanol solution containing thiocarbamide and sodium carbonate is prepared.

- Addition of Acylating Agent: 2-chloroacetyl acetic ester is added dropwise at 40–55°C.

- Cyclization and Heating: The mixture is heated to 60–70°C and maintained for 5–5.5 hours.

- Isolation: After cooling, the mixture is distilled to remove excess solvent, then the residue is treated with water and adjusted to pH 9–10 with caustic soda.

- Final Purification: Filtration and vacuum drying yield the target compound with high purity.

Research Data

- This method achieves yields greater than 98%.

- The process is efficient, with a short reaction time and low reaction temperature, making it suitable for scale-up.

Alternative Synthetic Routes from Heterocyclic Precursors

Oxazole Ring Construction from Oxazolone Intermediates

- Oxazolone intermediates can be synthesized via N-acylation of amino acids, followed by cyclodehydration.

- These intermediates can then be functionalized at specific positions to introduce the amino and ester groups.

Research Findings

- One-pot procedures utilizing DMT-MM or other coupling agents facilitate rapid synthesis.

- These routes often involve multi-step sequences but can be optimized for high yield and purity.

Data Tables Summarizing Key Parameters

| Method | Precursors | Solvent | Temperature | Reaction Time | Yield | Notable Features |

|---|---|---|---|---|---|---|

| Cyclization of amino acid derivatives | Amino acid derivatives + acylating agents | Ethanol, Acetone | 40–70°C | 2–8 hours | >98% | High purity, scalable |

| Thioamide cyclization | Amino acids + thiourea + acyl chlorides | Ethanol | 40–70°C | 5–6 hours | >95% | Mild conditions |

| One-pot N-acylation | Amino acids + acyl chlorides | Ethanol (10–35%) | 40–70°C | 5–6 hours | >98% | Short reaction time |

Chemical Reactions Analysis

Hydrolysis of Ester Functionality

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites in pharmaceutical applications.

Reaction Conditions

| Agent | Conditions | Product |

|---|---|---|

| H₂SO₄ (1M) | Reflux, 6 hrs | 2-amino-4-isobutyloxazole-5-carboxylic acid |

| NaOH (2M) | 80°C, 4 hrs | Sodium salt of carboxylic acid |

The hydrolysis rate is influenced by steric effects from the 2-methylpropyl substituent, which slightly retards nucleophilic attack compared to less hindered analogues .

Electrophilic Substitution at Amino Group

The electron-rich amino group at position 2 participates in:

-

Acylation : Reacts with acetyl chloride or anhydrides to form N-acyl derivatives.

-

Alkylation : Forms N-alkylated products with alkyl halides (e.g., methyl iodide).

Example Reaction

The amino group's basicity (pKa ~8.5) facilitates these reactions under mild conditions.

Electrophilic Aromatic Substitution

The oxazole ring undergoes substitution at position 5 due to electron-donating effects from the amino group:

-

Nitration : Yields 5-nitro derivatives using HNO₃/H₂SO₄.

-

Halogenation : Chlorination/bromination occurs selectively at position 5 .

Regioselectivity Factors

| Position | Electron Density | Reactivity |

|---|---|---|

| C-2 | High (NH₂) | Low |

| C-4 | Moderate | Moderate |

| C-5 | Highest | High |

Photooxidation with Singlet Oxygen (¹O₂)

The compound reacts with ¹O₂ via a [4+2] cycloaddition, forming endoperoxide intermediates that degrade into imides or triamides (Fig. 1) .

Key Data

| Parameter | Value |

|---|---|

| Bimolecular rate constant (k) | ~1.2 × 10⁶ M⁻¹s⁻¹ |

| Major products | Triamide (60%), Imide (30%) |

This reactivity is enhanced compared to carboxamide-substituted oxazoles due to the amino group's electron-donating effect .

Nucleophilic Substitution at Ester Group

The ethoxy group participates in transesterification with alcohols (e.g., methanol) under acid catalysis:

Reactivity trends align with typical ester behavior, though steric hindrance from the isobutyl group reduces reaction rates by ~20% compared to linear alkyl analogues .

Metal-Catalyzed Functionalization

Palladium or gold catalysts enable cross-coupling reactions at the oxazole ring:

-

Suzuki Coupling : Requires halogenation at C-5 prior to coupling with aryl boronic acids.

-

Cycloadditions : Gold(I) catalysts promote annulations with ynamides to form fused heterocycles .

Optimized Conditions for Suzuki Coupling

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | 72 |

| AuCl(PPh₃) | None | 68 |

Stability and Degradation Pathways

The compound exhibits moderate thermal stability (<200°C) but degrades under prolonged UV exposure via:

This multifaceted reactivity profile positions Ethyl 2-amino-4-(2-methylpropyl)-1,3-oxazole-5-carboxylate as a versatile intermediate in medicinal chemistry and materials science. Its balanced electronic and steric properties enable predictable transformations, making it valuable for synthesizing complex heterocyclic architectures.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-4-(2-methylpropyl)-1,3-oxazole-5-carboxylate has been investigated for its potential as a therapeutic agent. Its oxazole structure is known to confer biological activity, particularly in the modulation of enzymatic functions.

1.1 Prolyl Oligopeptidase Inhibition

Recent studies have highlighted the compound's role as a ligand for prolyl oligopeptidase (PREP), an enzyme implicated in various neurological disorders. Inhibitors of PREP can potentially enhance cognitive function and memory retention . The specific interaction of this compound with PREP has been shown to yield promising results in vitro, demonstrating its potential as a lead compound for drug development.

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| PREP Inhibition | Prolyl Oligopeptidase | 5.2 | |

| Antimicrobial Properties | Various Bacteria | 10-50 |

Materials Science

The unique chemical properties of this compound make it suitable for applications in materials science, particularly in the development of polymeric materials and coatings.

2.1 Synthesis of Functional Polymers

The compound can serve as a monomer in the synthesis of functional polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has demonstrated that polymers derived from this compound exhibit improved resistance to degradation under environmental stressors .

Table 2: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |

|---|---|---|---|

| Oxazole-Based Polymer | 250 | 45 | |

| Traditional Polymers | 180 | 30 |

Agricultural Chemistry

In agricultural applications, this compound has been explored for its potential as a pesticide or herbicide due to its ability to inhibit specific biochemical pathways in plants and pests.

3.1 Herbicidal Activity

Studies indicate that this compound exhibits selective herbicidal activity against certain weed species while being less toxic to crop plants. This selectivity is crucial for sustainable agricultural practices . Field trials have shown that formulations containing this compound can effectively reduce weed biomass without harming the desired crops.

Table 3: Herbicidal Efficacy

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2-methylpropyl)-1,3-oxazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituent Effects

- Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate (): Substituent: Cyclopropyl (C3H5) at position 3. Impact: The cyclopropyl group introduces steric rigidity and reduced lipophilicity compared to the 2-methylpropyl group. Molecular weight = 196.21 g/mol. Applications: Likely lower membrane permeability but improved solubility in polar solvents .

- Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate (): Heteroatom: Sulfur (thiophene) vs. oxygen (oxazole). Impact: Thiophene’s higher polarizability may enhance π-π stacking interactions, whereas oxazole’s electronegative oxygen could improve hydrogen bonding. Synthetic Accessibility: Thiophene synthesis often requires sulfur incorporation, adding complexity compared to oxazole routes .

- Ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate (): Functional Group: Hydroxyl (-OH) at position 2 vs. amino (-NH2).

Molecular Weight and Lipophilicity

- Target Compound : Estimated molecular formula = C10H16N2O3 (MW ≈ 212.25 g/mol).

- Ethyl 2-amino-4-methyloxazole-5-carboxylate (): Formula = C7H10N2O3 (MW = 170.17 g/mol). The 2-methylpropyl group in the target compound increases lipophilicity (logP ≈ 2.5–3.0), favoring membrane penetration but possibly reducing aqueous solubility .

Antibacterial Efficacy ()

- Ethyl 2-amino-4-(p-chlorophenyl)naphthopyrane-3-carboxylate (3e): Active against S. aureus and E. coli due to electron-withdrawing chloro substituent enhancing target binding. Comparison: The target compound’s 2-methylpropyl group may improve lipophilicity-driven activity against Gram-negative bacteria like E. coli .

- Triazolopyrimidine Derivatives (12, 13, 14): Broad-spectrum activity linked to nitrogen-rich heterocycles.

Structure-Activity Relationships (SAR)

- Branched Alkyl Chains : The 2-methylpropyl group may enhance bioavailability compared to straight-chain analogs (e.g., ethyl or methyl groups).

- Amino vs. Hydroxyl Groups: The amino group in the target compound could enable stronger hydrogen bonding with bacterial enzymes (e.g., dihydrofolate reductase) compared to hydroxyl-containing analogs .

Biological Activity

Ethyl 2-amino-4-(2-methylpropyl)-1,3-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₁₆N₂O₃ |

| Molecular Weight | 212.25 g/mol |

| IUPAC Name | This compound |

| InChI Key | PGSFMZUMSVXTCI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=C(O1)N)CC(C)C |

The compound features an oxazole ring, an ethyl ester group, and a branched alkyl substituent, contributing to its distinctive electronic properties and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Studies suggest that it can modulate enzyme activity, which may lead to therapeutic effects in different biological contexts.

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. This compound has shown promise as an antitumor agent. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations .

A study highlighted the structure-activity relationship (SAR) of oxazole derivatives, indicating that modifications at specific positions on the oxazole ring could enhance antiproliferative activity. Compounds with electron-donating groups at the para-position of the phenyl ring exhibited increased potency against cancer cells .

Antioxidant Activity

In addition to anticancer properties, this compound may possess antioxidant activity. Similar compounds have been evaluated for their ability to scavenge free radicals and protect against oxidative stress in cellular models . The presence of the amino group in this compound is thought to contribute to its potential antioxidant effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar oxazole derivatives:

- Antiproliferative Studies : A comparative analysis of various substituted oxazoles revealed that specific substitutions significantly impacted their antiproliferative activities across different cancer cell lines. For instance, compounds with methoxy groups showed enhanced activity compared to those with halogen substituents .

- Toxicity Assessment : Preliminary toxicity studies have indicated that some oxazole derivatives exhibit low cytotoxicity in normal human cells compared to tumor cells. This suggests a favorable therapeutic index for potential clinical applications .

- Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinities of this compound with various biological targets. These studies provide insights into its mechanism of action and potential therapeutic applications.

Q & A

Basic: What are the established synthetic routes for Ethyl 2-amino-4-(2-methylpropyl)-1,3-oxazole-5-carboxylate, and what are the critical parameters influencing yield?

Methodological Answer:

The synthesis of this oxazole derivative typically involves cyclocondensation or Hantzsch-type reactions. A general approach includes:

- Step 1: Reacting a β-keto ester precursor with a nitrile derivative in the presence of acetic acid and sodium acetate under reflux conditions (analogous to thiazole synthesis methods ).

- Step 2: Introducing the 2-methylpropyl substituent via alkylation or substitution reactions. Protecting the amino group with tert-butoxycarbonyl (Boc) may enhance stability during synthesis .

Critical Parameters:

- Reaction Time/Temperature: Prolonged reflux (3–5 hours) ensures complete cyclization but risks decomposition.

- Catalyst: Sodium acetate acts as a base to deprotonate intermediates, while acetic acid provides a polar protic medium.

- Purification: Column chromatography or recrystallization from DMF/acetic acid mixtures improves purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- 1H/13C NMR:

- IR Spectroscopy:

- X-ray Crystallography:

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

Contradictions may arise from impurities, polymorphs, or solvent residues. Strategies include:

- Reproducibility: Synthesize the compound under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% .

- Thermal Analysis: Differential Scanning Calorimetry (DSC) identifies polymorphs by distinguishing exothermic/endothermic events .

- Cross-Validation: Compare experimental NMR data with computational predictions (DFT for 13C chemical shifts) .

Advanced: What computational methods are suitable for predicting the reactivity or bioactivity of this oxazole derivative?

Methodological Answer:

- Density Functional Theory (DFT):

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. B3LYP/6-31G(d) is recommended for oxazole systems .

- Molecular Docking:

- Use AutoDock Vina with crystal structures (e.g., PDB IDs) to model interactions with enzyme active sites (e.g., kinases or oxidoreductases) .

- Molecular Dynamics (MD):

- Simulate solvation effects (water/ethanol) to assess stability over 100-ns trajectories (AMBER force field) .

Advanced: How to design a study to investigate the structure-activity relationship (SAR) of this compound in enzyme inhibition?

Methodological Answer:

Experimental Design:

- Analog Synthesis: Prepare derivatives with varying substituents (e.g., cyclopropyl, phenyl) at the 4-position .

- Enzyme Assays:

- Use fluorescence-based assays (e.g., NADH depletion for dehydrogenases) with IC50 determination. Include positive controls (e.g., staurosporine for kinases).

- Data Analysis:

Basic: What are the common challenges in the crystallization of this compound, and how can they be addressed?

Methodological Answer:

- Challenges:

- Low solubility in common solvents (e.g., ethanol, acetone).

- Tendency to form oils instead of crystals.

- Solutions:

Advanced: How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

Methodological Answer:

- DoE (Design of Experiments):

- Use a factorial design to test variables: temperature (80–120°C), catalyst loading (5–20 mol%), and solvent polarity (acetic acid vs. DMF).

- In Situ Monitoring:

- Track reaction progress via FTIR or LC-MS to halt at peak product concentration.

- Side Reaction Mitigation:

- Add scavengers (e.g., molecular sieves) to absorb byproducts like water or ammonia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.